Characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine: An In-depth Technical Guide
Characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive characterization of the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest to researchers in drug discovery. This document outlines a robust synthetic pathway, detailed protocols for purification, and a thorough analysis of the compound's structural and physicochemical properties. We present predicted and rationalized data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for synthesis and a deep understanding of the molecule's characteristics.
Introduction and Significance
N-acyl-alpha amino acids are a class of compounds with diverse biological activities.[1] The conjugation of bioactive molecules to amino acids can modulate their pharmacokinetic and pharmacodynamic properties.[2] Indole-3-acetic acid, a well-known auxin, is often found conjugated to amino acids like glycine, which serves to regulate its activity in plants.[3][4] The introduction of a bromine atom onto the indole ring at the 5-position is a common strategy in medicinal chemistry to enhance biological activity or modulate metabolic stability.[5] N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic molecule that combines these features, making it a compound of interest for screening in various biological assays, particularly in the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and characterization to facilitate further research.
Proposed Synthesis Pathway
The synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine can be achieved through a three-step process starting from commercially available 5-bromoindole. The chosen pathway is designed for efficiency and scalability in a standard laboratory setting.
Caption: Proposed three-step synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.
Step 1: N-Alkylation of 5-Bromoindole
The synthesis commences with the N-alkylation of 5-bromoindole with ethyl bromoacetate. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) facilitates the deprotonation of the indole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic ethyl bromoacetate.[6]
Step 2: Saponification of the Ester
The resulting ethyl 2-(5-bromo-1H-indol-1-yl)acetate is then saponified to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of ethanol and water. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate salt to yield 2-(5-bromo-1H-indol-1-yl)acetic acid.[5]
Step 3: Amide Coupling with Glycine
The final step involves the formation of an amide bond between 2-(5-bromo-1H-indol-1-yl)acetic acid and glycine. To facilitate this, the carboxylic acid is first activated, for example, by converting it to an active ester using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). This activated intermediate then reacts with the amino group of glycine methyl ester. The resulting ester is subsequently hydrolyzed under mild basic conditions (e.g., with lithium hydroxide) to afford the final product, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.[7]
Detailed Experimental Protocols
Synthesis of Ethyl 2-(5-bromo-1H-indol-1-yl)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromoindole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 2-(5-bromo-1H-indol-1-yl)acetic acid
-
Dissolve the purified ethyl 2-(5-bromo-1H-indol-1-yl)acetate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine
-
To a solution of 2-(5-bromo-1H-indol-1-yl)acetic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glycine methyl ester hydrochloride (1.1 eq.) and a tertiary amine base like triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude ester in a mixture of THF and water, then add lithium hydroxide (1.5 eq.).
-
Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure, and acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: A detailed workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Physical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₁₀BrN₃O₃ | Calculated from structure |
| Molecular Weight | 328.13 g/mol | Calculated from structure |
| Appearance | Off-white to pale yellow solid | Based on similar indole derivatives[8] |
| Melting Point | >180 °C (with decomposition) | Indole-3-acetic acid melts at 165-169 °C[9][10] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | Based on the polarity of the molecule[9] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show characteristic signals for the indole ring protons, the methylene protons of the acetyl group, and the methylene protons of the glycine moiety. The chemical shifts are influenced by the electron-withdrawing bromine atom and the N-substitution.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.8 | br s | 1H | -COOH | Carboxylic acid proton, broad due to exchange. |
| ~8.50 | t | 1H | -NH- | Amide proton, triplet due to coupling with glycine -CH₂-. |
| ~7.80 | d | 1H | H-4 | Doublet, deshielded by proximity to the pyrrole ring nitrogen.[11] |
| ~7.65 | d | 1H | H-7 | Doublet.[11] |
| ~7.30 | dd | 1H | H-6 | Doublet of doublets.[11] |
| ~7.25 | d | 1H | H-2 | Doublet, characteristic of N-substituted indoles.[12] |
| ~6.50 | d | 1H | H-3 | Doublet.[11] |
| ~5.10 | s | 2H | Indole-CH₂- | Singlet for the methylene protons of the acetyl group. |
| ~3.90 | d | 2H | Glycine-CH₂- | Doublet, coupled to the amide -NH- proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Reference |
| ~171.5 | -COOH | Carboxylic acid carbonyl carbon. |
| ~168.0 | -C=O (Amide) | Amide carbonyl carbon. |
| ~136.0 | C-7a | Indole bridgehead carbon.[13] |
| ~130.5 | C-3a | Indole bridgehead carbon.[13] |
| ~128.0 | C-2 | Pyrrole ring carbon.[12] |
| ~125.0 | C-6 | Benzene ring carbon.[11] |
| ~122.5 | C-4 | Benzene ring carbon.[11] |
| ~115.0 | C-5 | Carbon bearing the bromine atom.[11] |
| ~111.0 | C-7 | Benzene ring carbon.[11] |
| ~101.5 | C-3 | Pyrrole ring carbon.[13] |
| ~49.0 | Indole-CH₂- | Methylene carbon of the acetyl group. |
| ~41.0 | Glycine-CH₂- | Methylene carbon of the glycine moiety. |
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |
| 3400-2500 | Broad | O-H stretch | Carboxylic acid O-H stretching, often broad due to hydrogen bonding.[14] |
| ~3300 | Medium | N-H stretch | Amide N-H stretching.[15] |
| ~1720 | Strong | C=O stretch | Carboxylic acid carbonyl stretching.[14] |
| ~1650 | Strong | C=O stretch (Amide I) | Amide carbonyl stretching.[16] |
| ~1550 | Medium | N-H bend (Amide II) | Amide N-H bending.[16] |
| ~1450 | Medium | C-H bend | Methylene scissoring. |
| ~800 | Strong | C-H bend | Out-of-plane bending for substituted benzene ring. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the molecular formula. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (ESI-MS/MS)
-
High-Resolution MS (ESI+): Calculated for C₁₂H₁₁BrN₃O₃ [M+H]⁺: 328.0033; Found: 328.xxxx.
-
High-Resolution MS (ESI-): Calculated for C₁₂H₉BrN₃O₃ [M-H]⁻: 325.9884; Found: 325.xxxx.
Predicted Fragmentation Pattern (Positive Ion Mode)
The fragmentation of the protonated molecule is expected to proceed via several key pathways, including the loss of the glycine moiety and fragmentation of the indole ring.
-
m/z 253.9764: Loss of glycine (-74.02 Da) from the parent ion, corresponding to the [M - Gly + H]⁺ fragment.
-
m/z 196.9712: Further loss of the acetyl group (-57.00 Da) from the m/z 253.9764 fragment, resulting in the 5-bromo-1H-indol-1-yl cation.
-
m/z 130.0651: A characteristic fragment of the indole ring.[17]
Caption: Predicted major fragmentation pathway for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in positive ion MS/MS.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers undertaking the synthesis of this and related compounds. The detailed predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. The availability of this well-characterized molecule will undoubtedly facilitate its exploration in various drug discovery and chemical biology programs, potentially leading to the identification of new therapeutic agents.
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